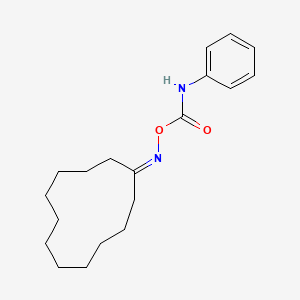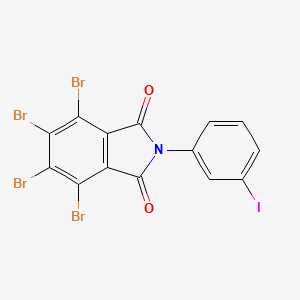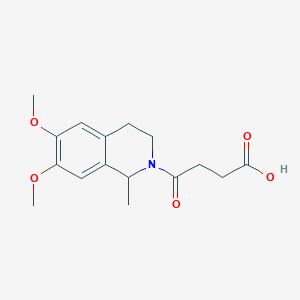
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate cell growth, proliferation, and survival.
Wirkmechanismus
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide works by selectively inhibiting the activity of BTK, which is a key regulator of the B-cell receptor signaling pathway. This pathway is important for the survival and proliferation of B-cells, which are involved in the development of many types of cancer. By blocking the activity of BTK, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide disrupts this signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activation of downstream signaling pathways, such as the AKT and ERK pathways, which are involved in cell growth and survival. N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide also induces the expression of pro-apoptotic proteins, such as BIM and PUMA, which promote programmed cell death in cancer cells. In addition, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to enhance the activity of the immune system, which can help to fight cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It is also relatively easy to synthesize and purify, making it suitable for use in scientific research. However, like all experimental drugs, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has limitations. It is currently in the early stages of clinical development and has not yet been approved for use in humans. Further research is needed to determine its safety and efficacy in treating cancer.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to enhance the activity of these treatments, which could improve their effectiveness in treating cancer. Another direction is in the development of new BTK inhibitors with improved selectivity and efficacy. Finally, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide could be used to study the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases.
Synthesemethoden
The synthesis of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide involves several steps, starting with the reaction of 3-methoxybenzylamine with 2-thiophene carboxylic acid to form an amide intermediate. This intermediate is then reacted with 1-azepanecarboxylic acid to yield the final product, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide. The synthesis of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been optimized to produce a high yield of pure compound, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, lymphomas, and leukemias. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-23-16-8-5-7-15(13-16)14-20-19(22)21-11-4-2-3-9-17(21)18-10-6-12-24-18/h5-8,10,12-13,17H,2-4,9,11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNIWQJAHYJMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CCCCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methoxyphenyl)methyl]-2-(thiophen-2-YL)azepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5126866.png)
![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)

![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)
![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)

![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)

![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)